3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate 3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate
Brand Name: Vulcanchem
CAS No.: 68424-30-6
VCID: VC17160751
InChI: InChI=1S/C10H20O5/c1-2-3-4-9(14)15-8-10(5-11,6-12)7-13/h11-13H,2-8H2,1H3
SMILES:
Molecular Formula: C10H20O5
Molecular Weight: 220.26 g/mol

3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate

CAS No.: 68424-30-6

Cat. No.: VC17160751

Molecular Formula: C10H20O5

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate - 68424-30-6

Specification

CAS No. 68424-30-6
Molecular Formula C10H20O5
Molecular Weight 220.26 g/mol
IUPAC Name [3-hydroxy-2,2-bis(hydroxymethyl)propyl] pentanoate
Standard InChI InChI=1S/C10H20O5/c1-2-3-4-9(14)15-8-10(5-11,6-12)7-13/h11-13H,2-8H2,1H3
Standard InChI Key VVSFUPBJVHRTPB-UHFFFAOYSA-N
Canonical SMILES CCCCC(=O)OCC(CO)(CO)CO

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate belongs to the class of pentaerythritol esters, featuring a central glycerol-like core modified with hydroxymethyl groups and a pentanoate ester moiety. The IUPAC name, [3-hydroxy-2,2-bis(hydroxymethyl)propyl] pentanoate, reflects its branched structure:

  • Core: A propane backbone substituted with two hydroxymethyl groups at the 2-position and a hydroxyl group at the 3-position.

  • Ester group: A pentanoic acid (C4H9COOH\text{C}_4\text{H}_9\text{COOH}) linked via an ester bond to the core’s hydroxyl group.

The canonical SMILES representation CCCCC(=O)OCC(CO)(CO)CO\text{CCCCC(=O)OCC(CO)(CO)CO} and InChIKey VVSFUPBJVHRTPB-UHFFFAOYSA-N\text{VVSFUPBJVHRTPB-UHFFFAOYSA-N} provide unambiguous identifiers for computational and regulatory purposes .

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.70146-30-4
Molecular FormulaC10H20O5\text{C}_{10}\text{H}_{20}\text{O}_5
Molecular Weight220.26 g/mol
XLogP30.6 (estimated)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

Synthesis and Manufacturing

Esterification Reaction

The synthesis of 3-hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate involves the esterification of pentaerythritol with pentanoic acid under acidic or enzymatic catalysis. The general reaction proceeds as:

Pentaerythritol+Pentanoic AcidH+or Lipase3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate+H2O\text{Pentaerythritol} + \text{Pentanoic Acid} \xrightarrow{\text{H}^+ \text{or Lipase}} \text{3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate} + \text{H}_2\text{O}

Key parameters include:

  • Catalysts: Sulfuric acid (H2SO4\text{H}_2\text{SO}_4) or immobilized lipases (e.g., Candida antarctica lipase B).

  • Temperature: 80–120°C for acid catalysis; 40–60°C for enzymatic methods.

  • Yield: 70–85% after purification via vacuum distillation or column chromatography .

Industrial-Scale Production

Industrial processes optimize cost and efficiency by:

  • Using excess pentanoic acid to drive equilibrium toward ester formation.

  • Employing recyclable solid acid catalysts (e.g., zeolites) to minimize waste .

Physicochemical Properties

Solubility and Stability

  • Solubility: Miscible with polar solvents (e.g., ethanol, acetone) and partially soluble in water (1.2 g/L at 25°C).

  • Thermal Stability: Decomposes above 250°C, forming CO₂ and residual char .

  • Hydrolytic Stability: Resistant to hydrolysis at neutral pH but degrades under strongly acidic or alkaline conditions.

Spectroscopic Data

  • IR Spectroscopy: Peaks at 3450 cm⁻¹ (O–H stretch), 1720 cm⁻¹ (ester C=O), and 1050 cm⁻¹ (C–O–C) .

  • NMR: 1H^1\text{H} NMR (CDCl₃, 400 MHz): δ 4.20 (m, 2H, –CH₂OCO–), 3.65 (s, 4H, –CH₂OH), 2.30 (t, 2H, –CH₂COO–).

Industrial and Research Applications

Polymer Chemistry

The compound serves as a crosslinking agent in polyurethane foams and epoxy resins, enhancing mechanical strength and thermal resistance. Its multiple hydroxyl groups enable covalent bonding with isocyanates or epichlorohydrin.

Pharmaceutical Intermediates

In drug synthesis, it acts as a prodrug carrier due to its esterase-labile linkage, enabling controlled release of pentanoic acid derivatives .

Analytical Chemistry

Reverse-phase HPLC methods (e.g., Newcrom R1 column) resolve this compound using acetonitrile/water gradients with phosphoric acid (retention time: 8.2 min) . Gas chromatography (DB-5 column) coupled with mass spectrometry provides quantification in complex matrices .

Future Directions and Research Gaps

Green Synthesis

Exploring ionic liquid-mediated esterification or photochemical activation could reduce energy consumption and byproduct formation .

Biomedical Applications

Functionalization with targeting moieties (e.g., folate) may enhance its utility in drug delivery systems .

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